molecular formula C19H28N2O3 B5535667 N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide

N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide

Cat. No. B5535667
M. Wt: 332.4 g/mol
InChI Key: IVRMCTXCBWMRMO-INIZCTEOSA-N
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Description

N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide is a compound that likely shares properties and synthetic routes with other benzoyl-amino acid derivatives and prolinamide analogs. The research in this area focuses on the synthesis, molecular structure analysis, and the investigation of chemical and physical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds typically involves coupling reactions between benzoic acid derivatives and amino acid esters using protocols involving reagents such as 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) (Savage et al., 2005). These methods are versatile and can be applied to a wide range of amino acids to synthesize benzoyl amino acid ethyl esters with specific structural features.

Molecular Structure Analysis

Structural characterization is typically performed using spectroscopic techniques such as NMR and mass spectrometry, and in some cases, X-ray crystallography is used to determine the precise geometry of the synthesized compounds (Savage et al., 2006). This analysis provides detailed information on the molecular structure, including bond lengths, angles, and stereochemistry.

Chemical Reactions and Properties

Compounds similar to N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide may participate in a variety of chemical reactions, including aldol reactions catalyzed by prolinamide derivatives, which have been shown to proceed with high levels of diastereo- and enantioselectivity (Moles et al., 2014).

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Chiral NADH model compounds, including those with l-prolinamide groups, have been used in asymmetric reductions, demonstrating significant optical yields and showcasing the potential of such compounds in stereospecific catalytic processes. This application is crucial for creating enantiomerically pure substances in pharmaceuticals and fine chemicals (Baba, Hoshide, Oda, & Inouye, 1985).

Organic Catalysis

L-prolinamide derivatives have been found to catalyze direct aldol reactions efficiently, indicating that compounds similar to N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide could be useful in organic synthesis, particularly in promoting reactions with high enantioselectivity (Tang, Jiang, Cui, Gong, Mi, Jiang, & Wu, 2004).

Histone Deacetylase Inhibition

Compounds structurally related to N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide, specifically those containing pyrrole and hydroxamate groups, have shown significant activity as histone deacetylase inhibitors. This property is valuable for the development of new therapeutic agents, especially in oncology (Mai, Massa, Cerbara, Valente, Ragno, Bottoni, Scatena, Loidl, & Brosch, 2004).

Alkylation Reactions

The alkylation of β-aminobutanoates, as demonstrated with similar compounds, showcases the potential application of N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide in synthetic chemistry, particularly in the modification of amino acids and peptides (Seebach & Estermann, 1987).

Antiviral Research

Benzidine prolinamide derivatives have been explored for their antiviral properties, particularly against HCV. The structure-activity relationships established in these studies could guide the use of N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide in antiviral research (Abdel Karim, Youssef, Abdel-Halim, Frakolaki, Vassilaki, Zoidis, Ahmed, & Abadi, 2020).

Enantioselective Synthesis

The use of N-Tosyl-(S a)-binam-l-prolinamide in aqueous enantioselective synthesis of α-hydroxy-γ-keto acids and esters highlights another potential application area for N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide in the development of enantioselective catalysts (Moles, Guillena, Nájera, & Gómez-Bengoa, 2014).

properties

IUPAC Name

(2S)-N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-4-20-17(22)16-9-6-12-21(16)18(23)15-8-5-7-14(13-15)10-11-19(2,3)24/h5,7-8,13,16,24H,4,6,9-12H2,1-3H3,(H,20,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRMCTXCBWMRMO-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C2=CC=CC(=C2)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)C2=CC=CC(=C2)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide

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